molecular formula C9H12BrO3P B092668 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene CAS No. 17211-08-4

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene

Cat. No. B092668
CAS RN: 17211-08-4
M. Wt: 279.07 g/mol
InChI Key: UGQVUWCKOLSYSZ-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene is a brominated benzene derivative with a dimethoxyphosphorylmethyl group attached to the para position relative to the bromine atom. This structure suggests potential reactivity both in the bromo substituent, which is commonly involved in substitution reactions, and the dimethoxyphosphoryl group, which could be involved in various organophosphorus reactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the use of bromination agents and can be tailored to introduce additional functional groups at specific positions on the benzene ring. For example, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a dimethoxyphenylmethanol precursor in a multi-step process with an overall yield of 34% . This demonstrates the complexity and potential low yields involved in the synthesis of such brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex, as evidenced by the X-ray crystallographic analysis of 2-(N,N-dimethylaminomethylene) derivative, which is a related compound with a benzothiophene core . The presence of the dimethoxyphosphorylmethyl group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene would likely influence the electron density and steric hindrance around the benzene ring, affecting its reactivity and the types of reactions it can undergo.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions, often serving as precursors for further functionalization. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for various organometallic syntheses . The bromo group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene could similarly undergo substitution reactions to form organometallic compounds or be used in coupling reactions to create more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For example, the light-emitting performance of a related compound, 2,5-bis(4'-bromo-2',5'-dimethoxyphenylvinylene)-1-methoxy-4-(2'-ethylhexyloxy) benzene, was investigated, showing maximum absorption and emission wavelengths in the UV-Vis and fluorescence spectra . The presence of the dimethoxyphosphorylmethyl group in 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene would likely affect its physical properties, such as solubility, melting point, and boiling point, as well as its optical properties, which could be explored in the context of material science applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis methods for derivatives of bromophenols, including 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, are utilized in chemical research. These methods often involve reactions like Wittig-Horner reaction, nucleophilic reactions, and halogen-exchange reactions to achieve the desired chemical structure and properties (Liang Zuo-qi, 2015); (Li Hong-xia, 2007).

  • Light-emitting Properties : Some studies have focused on the photoluminescence properties of bromo-substituted benzene derivatives. These compounds exhibit unique light-emitting characteristics, which are useful in the development of new materials for electronic and photonic applications (Kang Shou-xin, 2010).

Applications in Medicinal Chemistry

  • Enzyme Inhibition : Bromophenol derivatives, including those related to 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These properties make them potential candidates for treating conditions such as glaucoma, epilepsy, and Alzheimer's disease (H. T. Balaydın et al., 2012); (Necla Oztaskin et al., 2022).

Material Science

  • Precursors for Nanoribbons : Some bromobenzene derivatives serve as precursors in the synthesis of graphene nanoribbons. These materials have applications in electronics and nanotechnology due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).

Safety And Hazards

This compound is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised . It is also recommended to handle it only in a well-ventilated area and keep the container tightly closed .

properties

IUPAC Name

1-bromo-4-(dimethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVUWCKOLSYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378692
Record name Dimethyl [(4-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene

CAS RN

17211-08-4
Record name Dimethyl [(4-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl [(4-bromophenyl)methyl]phosphonate
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